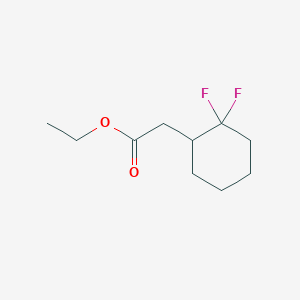

Ethyl 2-(2,2-difluorocyclohexyl)acetate

Description

Constitutional and Stereochemical Features

Ethyl 2-(2,2-difluorocyclohexyl)acetate possesses a molecular formula of C₁₀H₁₆F₂O₂ with a molecular weight of 206.23 grams per mole. The constitutional framework of this compound consists of a cyclohexane ring bearing two fluorine substituents at the same carbon position, specifically at the 2-position, creating a geminal difluoro arrangement. The structural analysis reveals that the cyclohexyl moiety is connected to an acetate ethyl ester through a methylene bridge, establishing the complete carbon skeleton of the molecule.

The stereochemical features of this compound are particularly noteworthy due to the presence of the cyclohexane ring system. The cyclohexyl portion contains a total of six carbon atoms arranged in a saturated ring configuration, with the difluoro substitution pattern creating a quaternary carbon center at the 2-position. This geminal difluorination introduces significant electronic effects and steric considerations that influence the overall molecular geometry and conformational preferences.

The compound exhibits one stereogenic center at the carbon atom bearing the acetate side chain, which is attached to the cyclohexane ring. This stereogenic center can exist in two possible configurations, leading to the potential for enantiomeric forms. The spatial arrangement of the fluorine atoms in the geminal position creates a unique electronic environment that affects the electron density distribution throughout the molecule and influences the chemical reactivity patterns.

International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which accurately describes the structural components and their connectivity. This naming convention follows the standard protocols for ester nomenclature, where the ethyl portion represents the alcohol-derived component and the acetate portion indicates the carboxylic acid-derived fragment. The cyclohexyl substituent is properly designated with the difluoro modification at the 2-position, indicating the geminal arrangement of the fluorine atoms.

The Chemical Abstracts Service registry number for this compound is 1035559-58-0, providing a unique identifier for this specific compound in chemical databases and literature. The MDL number MFCD19442249 serves as an additional database identifier that facilitates comprehensive literature searches and structural database queries. These registry numbers ensure unambiguous identification of the compound across various chemical information systems and research platforms.

Alternative nomenclature systems may refer to this compound using different descriptive approaches, but the International Union of Pure and Applied Chemistry system remains the standard for systematic chemical naming. The Simplified Molecular Input Line Entry System representation for this compound is O=C(OCC)CC1C(F)(F)CCCC1, which provides a linear notation that encodes the complete structural information in a computer-readable format.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1035559-58-0 |

| Molecular Formula | C₁₀H₁₆F₂O₂ |

| Molecular Weight | 206.23 g/mol |

| MDL Number | MFCD19442249 |

| International Union of Pure and Applied Chemistry Name | This compound |

Conformational Analysis of the Cyclohexane Ring

The conformational analysis of the cyclohexane ring in this compound requires careful consideration of the geminal difluoro substitution and its effects on ring dynamics. Cyclohexane rings typically adopt chair conformations as their most stable forms, and the presence of substituents significantly influences the equilibrium between different chair conformers. The geminal difluorination at the 2-position creates a unique situation where both fluorine atoms are attached to the same carbon, eliminating the typical axial-equatorial equilibrium considerations for individual fluorine substituents.

The conformational preferences of difluorinated cyclohexane systems have been extensively studied, particularly for 1,2-difluorocyclohexane compounds. Research has demonstrated that the conformational behavior of these systems depends significantly on the substitution pattern and the electronic effects of the fluorine atoms. In the case of 1,1-difluorocyclohexane, nuclear magnetic resonance spectroscopy studies have revealed specific activation parameters for conformational interconversion, with activation enthalpy values of approximately 9.0 kilocalories per mole and entropy changes of -3.3 entropy units.

The presence of the acetate side chain attached to the cyclohexyl ring introduces additional conformational complexity. The carbon bearing the acetate group represents a connection point that can adopt different orientations relative to the cyclohexane ring. When this substituent occupies an axial position, it experiences 1,3-diaxial interactions with other ring substituents, while the equatorial position generally provides greater stability due to reduced steric repulsion. The A-value concept, which quantifies the energetic preference for equatorial positioning, suggests that larger substituents strongly favor equatorial orientations to minimize steric strain.

| Conformational Parameter | Typical Range | Influence on Stability |

|---|---|---|

| Chair-Chair Interconversion Barrier | 8-12 kcal/mol | Controls ring flexibility |

| Axial-Equatorial Energy Difference | 1-5 kcal/mol | Determines preferred conformation |

| Geminal Difluoro Effect | Variable | Modifies electron distribution |

The electronic effects of the geminal difluoro substitution contribute significantly to the conformational landscape of this compound. Fluorine atoms are highly electronegative and create strong carbon-fluorine bonds that influence the electron density distribution around the cyclohexane ring. These electronic perturbations can stabilize certain conformations through hyperconjugative interactions and may influence the barrier heights for conformational interconversion processes.

Computational studies on related difluorocyclohexane systems have employed high-level theoretical methods such as Coupled Cluster Singles Doubles with perturbative triples corrections to predict conformational preferences accurately. These investigations have revealed that solvent effects can significantly influence the relative stabilities of different conformers, with gas-phase preferences sometimes differing from those observed in solution. The conformational analysis of this compound would benefit from similar computational approaches to understand the interplay between the geminal difluoro substitution and the acetate side chain in determining the overall molecular geometry and dynamics.

Properties

IUPAC Name |

ethyl 2-(2,2-difluorocyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F2O2/c1-2-14-9(13)7-8-5-3-4-6-10(8,11)12/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METPEYIWWISPRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCCC1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 2-(2,2-difluorocyclohexyl)acetate generally involves the functionalization of a difluorocyclohexyl precursor with an ethyl acetate moiety. Two main approaches are documented:

Detailed Synthetic Route

Step 1: Preparation of Difluorocyclohexyl Intermediate

- Starting from cyclohexanone or its derivatives, selective fluorination at the 2-position is achieved to obtain 2,2-difluorocyclohexanone or related compounds.

- Fluorination methods often involve electrophilic fluorinating agents or halogen exchange reactions under controlled conditions.

Step 2: Alkylation with Ethyl Haloacetates

- The difluorocyclohexanone intermediate is reacted with ethyl bromoacetate or ethyl chloroacetate.

- A base such as potassium carbonate or sodium methoxide is used to deprotonate the methylene adjacent to the carbonyl, facilitating nucleophilic substitution.

- The reaction is typically carried out in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) under reflux conditions (around 80–120 °C).

- Reaction times vary from 6 to 24 hours depending on scale and conditions.

Step 3: Catalytic Hydrogenation (Optional)

- In some protocols, catalytic hydrogenation is employed to reduce any unsaturated intermediates or to improve yield and purity.

- Catalysts such as 10% palladium on activated carbon are used under hydrogen atmosphere (1–5 bar) at temperatures between 40 and 70 °C for 16 hours or more.

- Methanol is a common solvent for this step.

Step 4: Purification

- The crude product is purified by distillation under reduced pressure or by chromatographic techniques such as column chromatography or recrystallization to achieve high purity.

- Typical yields reported are in the range of 85–95% after purification.

Example Experimental Procedure (Adapted)

| Step | Reagents & Conditions | Notes | Yield (%) |

|---|---|---|---|

| 1 | 2,2-Difluorocyclohexanone + ethyl bromoacetate + K2CO3 in acetonitrile, reflux 12 h | Alkylation step | 80–85 |

| 2 | Catalytic hydrogenation with Pd/C in methanol, H2 3 bar, 50 °C, 16 h | Optional reduction | 90 (post-purification) |

| 3 | Purification by vacuum distillation or column chromatography | Final product isolation | - |

Alternative Preparation Approaches

From 1-Chloro-2,2-difluoroethane (Related Fluorinated Intermediates)

- A patented method describes the reaction of 1-chloro-2,2-difluoroethane with alkali metal salts of formic or acetic acid in DMSO at elevated temperatures (120 °C) to produce 2,2-difluoroethyl acetate intermediates, which can be transesterified with alcohols to yield esters.

- Though this method is more focused on simple difluoroethyl esters, the principles of base-mediated substitution and transesterification may be adapted for cyclohexyl derivatives.

One-Pot Cyclization and Esterification (Analogous Methodologies)

Research Findings and Analysis

- Catalyst Selection: Palladium on activated carbon is preferred for hydrogenation steps due to high activity and selectivity.

- Base Selection: Potassium carbonate and sodium methoxide are effective bases for alkylation reactions, balancing reactivity and minimizing side reactions.

- Solvent Effects: Polar aprotic solvents like acetonitrile and DMSO facilitate nucleophilic substitution and stabilize ionic intermediates.

- Reaction Temperature: Elevated temperatures (80–120 °C) improve reaction rates but require careful control to avoid decomposition.

- Yields: Optimized conditions yield this compound in high purity and yields typically above 85%, with some reports reaching over 90% after purification.

Data Summary Table: Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Starting materials | 2,2-Difluorocyclohexanone, ethyl bromoacetate | Purity affects yield |

| Base | Potassium carbonate, sodium methoxide | Used in 1–1.5 equivalents |

| Solvent | Acetonitrile, DMSO | Polar aprotic preferred |

| Temperature | 80–120 °C | Reflux or controlled heating |

| Reaction time | 6–24 hours | Depends on scale and conditions |

| Catalyst (Hydrogenation) | 10% Pd/C | Optional for reduction step |

| Hydrogen pressure | 1–5 bar | For catalytic hydrogenation |

| Yield | 85–95% | After purification |

| Purification | Vacuum distillation, chromatography | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2,2-difluorocyclohexyl)acetate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products:

Oxidation: Produces difluorocyclohexylacetic acid.

Reduction: Yields difluorocyclohexyl ethanol.

Substitution: Results in various substituted ethyl esters.

Scientific Research Applications

Ethyl 2-(2,2-difluorocyclohexyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,2-difluorocyclohexyl)acetate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the EGFR/PI3K/AKT/mTOR signaling pathway, which is crucial in regulating cell proliferation, survival, and growth. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Fluorinated Cycloalkyl Acetates

Fluorinated cycloalkyl acetates share a common ester backbone but differ in the position and number of fluorine atoms, substituents, and ring size. Key examples include:

Key Differences :

Aromatic vs. Aliphatic Fluorinated Esters

aliphatic fluorinated backbones:

Comparison :

- Electronic Effects : Aromatic esters (e.g., dichlorophenyl derivatives) exhibit stronger electron-withdrawing effects, enhancing electrophilicity compared to aliphatic difluorocyclohexyl analogs.

- Solid-State Interactions : Benzofuran-based esters form π-π stacking interactions, while cyclohexyl derivatives rely on van der Waals forces and weak C-H⋯O hydrogen bonds .

Functional Group Variations

Variations in ester groups and ancillary substituents significantly alter physicochemical and biological properties:

Impact of Ester Groups :

Biological Activity

Ethyl 2-(2,2-difluorocyclohexyl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1035559-58-0

- Molecular Formula : CHFO

- Molecular Weight : 232.24 g/mol

The primary mechanism of action for this compound involves its interaction with critical signaling pathways associated with cancer cell proliferation and survival. Notably, it has been shown to inhibit the EGFR/PI3K/AKT/mTOR signaling pathway, which plays a vital role in regulating cell growth and survival. This inhibition can lead to:

- Reduced tumor growth

- Increased apoptosis (programmed cell death) in cancer cells

Anti-Cancer Effects

Recent studies have highlighted the compound's efficacy against various cancer types, particularly non-small cell lung cancer (NSCLC). In vitro and in vivo experiments have demonstrated that this compound can:

- Inhibit proliferation and migration of NSCLC cell lines

- Induce cell cycle arrest and apoptosis

- Prevent tumor growth in xenograft models

These effects are largely attributed to the compound's ability to suppress the EGFR/PI3K/AKT/mTOR signaling pathway, which is crucial for maintaining malignant behaviors in cancer cells .

Comparative Analysis with Similar Compounds

This compound exhibits unique properties when compared to similar compounds due to its specific difluorocyclohexyl group. This structural feature contributes to its distinct chemical reactivity and biological potency, making it a valuable candidate for targeted research .

Case Studies

-

Study on NSCLC : A study investigated the anti-cancer effects of this compound on NSCLC cell lines. Results indicated significant inhibition of cellular proliferation and migration, alongside induction of apoptosis .

Parameter Result Proliferation Inhibition Significant (p < 0.01) Migration Inhibition Significant (p < 0.01) Apoptosis Induction Yes - Mechanistic Insights : Molecular docking studies suggested that this compound interacts with key targets within the EGFR/PI3K/AKT/mTOR pathway, confirming its role as a potential therapeutic agent against cancers driven by these signaling pathways .

Q & A

Basic Research Questions

Synthesis and Purification Q1: What are the optimized synthetic routes for Ethyl 2-(2,2-difluorocyclohexyl)acetate, and how can purity be ensured? A: The synthesis typically involves esterification of 2-(2,2-difluorocyclohexyl)acetic acid with ethanol under acidic catalysis. A general protocol includes:

- Dissolving the carboxylic acid in ethanol, adding concentrated sulfuric acid (1% v/v), and refluxing for 4–6 hours .

- Quenching the reaction in ice water, followed by extraction with dichloromethane, drying (Na₂SO₄), and distillation under reduced pressure.

- Purity (>98%) is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress by TLC or GC-MS.

Q2: How can structural confirmation of the compound be performed? A: Use a combination of:

- NMR : ¹H/¹³C NMR to confirm ester linkage (δ ~4.1 ppm for CH₂CH₃, δ ~170 ppm for carbonyl) and cyclohexyl fluorine coupling patterns .

- X-ray crystallography : For absolute configuration, grow single crystals via slow evaporation (e.g., ethanol). Refinement using SHELXL (R factor <0.05) resolves fluorine positional disorder .

- HRMS : Validate molecular formula (C₁₀H₁₆F₂O₂ requires m/z 218.1122).

Advanced Research Questions

Conformational Analysis of the Difluorocyclohexyl Group Q3: How does the 2,2-difluoro substitution influence the cyclohexane ring’s conformation? A: The 1,3-diaxial fluorine atoms enforce chair conformations with partial chair flipping due to steric and electronic effects. Computational studies (DFT, B3LYP/6-31G*) predict:

- Energy barrier : ~5–8 kcal/mol for chair-to-chair interconversion, lower than non-fluorinated analogs.

- Dipole moments : Enhanced polarity (≈3.2 D) due to C-F bonds, affecting solubility in nonpolar solvents .

- Experimental validation via variable-temperature ¹⁹F NMR (Δδ >1 ppm at −80°C to 25°C) .

Reactivity Under Catalytic Conditions Q4: How does the difluorocyclohexyl group affect reactivity in cross-coupling reactions? A: The electron-withdrawing fluorine atoms reduce electron density at the α-carbon, slowing nucleophilic acyl substitution but enhancing stability under basic conditions. For example:

- Pd-catalyzed couplings : Suzuki-Miyaura reactions require elevated temperatures (80–100°C) and bulky ligands (e.g., SPhos) to overcome steric hindrance .

- Hydrolysis kinetics : Under basic conditions (NaOH/EtOH), the ester hydrolyzes 2–3× slower than non-fluorinated analogs (monitored by pH-stat titration) .

Biological Activity Screening Q5: What strategies are recommended for evaluating the compound’s bioactivity? A: Prioritize assays based on structural analogs:

- Enzyme inhibition : Screen against serine hydrolases (fluorine’s electronegativity mimics transition states). Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) .

- Membrane permeability : LogP ≈2.5 (calculated) suggests moderate blood-brain barrier penetration. Validate via Caco-2 cell assays .

- Metabolic stability : Incubate with liver microsomes (HLM/RLM); LC-MS/MS quantifies parent compound depletion .

Data Analysis and Contradictions

Resolving Crystallographic Disorder Q6: How to address fluorine positional disorder in X-ray structures? A: In SHELXL, split F atoms into two sites with occupancy ratios refined freely. Apply restraints (SIMU/DELU) to thermal parameters. Validate using residual density maps (<0.3 eÅ⁻³) .

Divergent Spectroscopic Data Q7: Why might NMR spectra show unexpected splitting patterns? A: Dynamic fluorine effects:

- ¹H NMR : Vicinal F-C-H coupling (³J~12 Hz) splits adjacent protons.

- ¹⁹F NMR : Diastereotopic fluorines (Δδ ~10 ppm) indicate restricted rotation. Use NOESY to correlate axial/equatorial F positions .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.